REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)=[CH:4][C:3]=1[N+:21]([O-])=O>[Pd].C(O)C>[NH2:21][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[CH:6]=[CH:7][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
9.91 g
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Type
|
reactant
|
Smiles
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CC1=C(C=C(C=C1)NC(C1=CC(=CC=C1)C(F)(F)F)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
990 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
180 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
is hydrogenated at atmospheric pressure and room temperature
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration through Celite
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Type
|
CUSTOM
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Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product from ethyl acetate/hexanes
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Type
|
CUSTOM
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Details
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drying at 45° C. overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)NC(C1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |